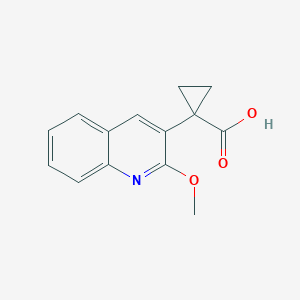

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid

Descripción

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is a cyclopropane-fused carboxylic acid derivative featuring a methoxy-substituted quinoline moiety. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity in drug-receptor interactions. Cyclopropane rings are known to introduce steric constraints, while the quinoline scaffold contributes to π-π stacking and hydrogen-bonding capabilities, making this compound a valuable intermediate in drug development .

Propiedades

Fórmula molecular |

C14H13NO3 |

|---|---|

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

1-(2-methoxyquinolin-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H13NO3/c1-18-12-10(14(6-7-14)13(16)17)8-9-4-2-3-5-11(9)15-12/h2-5,8H,6-7H2,1H3,(H,16,17) |

Clave InChI |

HQCPPKBAHVZWKH-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC2=CC=CC=C2C=C1C3(CC3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.

Methoxylation: The 2-chloroquinoline-3-carbaldehyde undergoes methoxylation to introduce the methoxy group at the 2-position.

Cyclopropanation: The methoxylated quinoline derivative is then subjected to cyclopropanation to introduce the cyclopropanecarboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of cyclopropanecarboxylic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Key Observations :

Analytical Characterization

Table 2: NMR and HRMS Data Comparison

Actividad Biológica

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C12H11NO3

- Molecular Weight: 219.22 g/mol

- IUPAC Name: 1-(2-methoxyquinolin-3-yl)cyclopropanecarboxylic acid

- CAS Number: [Insert CAS Number]

The biological activity of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate to strong activity against these pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 15.625 |

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

Anticancer Activity

1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20.5 |

| MCF-7 | 15.0 |

| A549 | 25.0 |

Study on Antimycobacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of various quinoline derivatives, including 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, with an MIC value of 15.625 µg/mL, highlighting its potential as a lead compound for further development against tuberculosis .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects of this compound were assessed using human cancer cell lines (HeLa, MCF-7). The findings revealed that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM, suggesting a promising therapeutic index for further exploration in cancer treatment .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.